Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate
Description
Properties
Molecular Formula |
C15H22N4O2S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 4-[(4-methylpiperazin-1-yl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C15H22N4O2S/c1-3-21-14(20)12-4-6-13(7-5-12)16-15(22)17-19-10-8-18(2)9-11-19/h4-7H,3,8-11H2,1-2H3,(H2,16,17,22) |
InChI Key |
AUIXSRCNKFUMFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NN2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
Thiourea Formation via Isothiocyanate Coupling
The most direct route involves reacting ethyl 4-aminobenzoate with 4-methylpiperazine-1-isothiocyanate to form the thiourea linkage. This method leverages the nucleophilic addition of the primary amine to the electrophilic isothiocyanate group.
Synthesis of Ethyl 4-Aminobenzoate
Ethyl 4-aminobenzoate (benzocaine) is typically synthesized via a two-step process:
-
Esterification : 4-Nitrobenzoic acid is refluxed with ethanol in the presence of a solid acid catalyst (e.g., neodymium sesquioxide) and a water-carrying agent (e.g., toluene) to yield ethyl 4-nitrobenzoate.
-
Hydrogenation : The nitro group is reduced using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst, yielding ethyl 4-aminobenzoate with >99.5% purity.
Synthesis of 4-Methylpiperazine-1-Isothiocyanate
4-Methylpiperazine is treated with thiophosgene (CSCl₂) in an inert solvent (e.g., dichloromethane) under controlled conditions to form the isothiocyanate derivative. The reaction proceeds via nucleophilic substitution, with the piperazine amine attacking thiophosgene to release HCl and generate the isothiocyanate.
Coupling Reaction
Ethyl 4-aminobenzoate and 4-methylpiperazine-1-isothiocyanate are combined in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at 25–60°C. The reaction typically completes within 4–6 hours, yielding the target compound as a crystalline solid.
Reaction Scheme :
Key Conditions :
Alternative Route via Carbothioyl Chloride Intermediate
An alternative method employs 4-methylpiperazine-1-carbothioyl chloride instead of the isothiocyanate. This route is advantageous when handling volatile isothiocyanates is impractical.
Preparation of 4-Methylpiperazine-1-Carbothioyl Chloride
4-Methylpiperazine reacts with thiophosgene in the presence of a base (e.g., triethylamine) to form the carbothioyl chloride. The reaction is conducted at 0–5°C to minimize side reactions.
Coupling with Ethyl 4-Aminobenzoate
The carbothioyl chloride is reacted with ethyl 4-aminobenzoate in a dichloromethane/water biphasic system. A base (e.g., sodium bicarbonate) neutralizes the generated HCl, driving the reaction to completion.
Reaction Scheme :
Key Conditions :
Optimization Strategies and Critical Parameters
Catalyst and Solvent Selection
-
Esterification : Neodymium sesquioxide outperforms traditional sulfuric acid by minimizing waste acid production.
-
Hydrogenation : Pd/C catalysts (5% loading) achieve near-quantitative nitro reduction at 80–100°C.
-
Coupling : Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing intermediates.
Purification Techniques
-
Recrystallization : The crude product is purified using ethanol/water mixtures, yielding white crystals with >99% purity.
-
Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves by-products in small-scale syntheses.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Products may include oxidized derivatives of the benzoate or piperazine rings.
Reduction: Reduced forms of the ester or piperazine groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing novel compounds in organic synthesis.
Biology
Research has indicated that this compound may interact with biological targets such as enzymes or receptors, potentially modulating their activity. Studies have explored its effects on cell signaling pathways, metabolism, and gene expression, suggesting possible roles in therapeutic applications.
Medicine
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 10 µg/mL |
| P. aeruginosa | 15 µg/mL |
- Anticancer Properties : this compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.
Industry
In industrial applications, this compound is utilized as a precursor in chemical manufacturing and the development of new materials. Its unique structure allows for modifications that can lead to materials with desirable properties for various applications.
Case Studies
-
Antimicrobial Activity Study :
A study published in the Tropical Journal of Pharmaceutical Research evaluated various derivatives of piperazine compounds for their antimicrobial efficacy. This compound was included in the screening, demonstrating significant activity against multiple bacterial strains (Aziz-ur-Rehman et al., 2018) . -
Cytotoxicity Evaluation :
Another research effort focused on assessing the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
Mechanism of Action
The mechanism by which Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate exerts its effects depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: Could involve pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Key Observations :
- Thiourea vs.
- Aromatic Substituents : The 4-chlorobenzoyl group (logP ~3.0) enhances pesticidal activity against Spodoptera littoralis compared to the parent compound, likely due to increased lipophilicity and halogen-mediated interactions .
- Electron-Withdrawing Groups : The trifluoromethylphenyl substituent (compound 20) introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility .
2.2. Piperazine Ring Modifications
- 4-Methylpiperazine vs.
- Methyl vs. Isopropyl Substituents : Ethyl 4-(4-isopropylphenyl)benzoate derivatives exhibit increased bulkiness, which may hinder membrane permeability compared to the methyl-substituted analog .
Biological Activity
Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound, with the molecular formula , features a benzoate moiety linked to a piperazine derivative. The presence of the carbamothioyl group is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.39 g/mol |
| CAS Number | Not available |
Antitumor Activity
Compounds containing piperazine rings have been explored for their antitumor activities. For instance, studies have shown that benzamide derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinase pathways . this compound may similarly affect tumor growth through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for viral replication and cellular proliferation.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways relevant to both antiviral and antitumor effects.
Case Studies and Research Findings
While direct case studies on this compound are scarce, related research provides insights into its potential applications:
- Benzamide Derivatives Against HBV :
- Antitumor Activity in Cancer Models :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate, and how are intermediates characterized?
- Methodological Answer : A common approach involves reacting ethyl 4-aminobenzoate with substituted thiourea precursors. For example, analogous compounds like ethyl 4-[(dimethylcarbamothioyl)amino]benzoate were synthesized using tetramethylthiuram disulfide (DTMT), followed by deamination to form isothiocyanate intermediates . Key steps include controlled reaction temperatures (e.g., reflux in dioxane) and purification via column chromatography. Intermediates are characterized using thin-layer chromatography (TLC), and -NMR spectroscopy, and IR to confirm functional groups like thiourea (-NHC(S)NH-) and ester (-COOEt) moieties .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (, ) is essential to confirm the connectivity of the 4-methylpiperazine, carbamothioyl, and benzoate groups. IR spectroscopy verifies thiocarbonyl (C=S) stretching (~1250–1050 cm) and ester carbonyl (C=O) bands (~1700 cm). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while X-ray crystallography resolves absolute stereochemistry and torsional angles, as demonstrated in related piperazine-benzoate derivatives .
Q. What key structural features are revealed by X-ray crystallography?
- Methodological Answer : X-ray analysis of analogous compounds, such as ethyl 4-[(dimethylcarbamothioyl)amino]benzoate, shows planar carbamothioyl groups with N–C–S bond angles of ~120°. The piperazine ring adopts a chair conformation, and the benzoate ester group exhibits dihedral angles of ~69° relative to the central thiourea core. Hydrogen bonding (e.g., N–H···S and O–H···O) and π-π stacking (inter-ring distances ~3.8–4.0 Å) stabilize the crystal lattice .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking and density functional theory (DFT) calculations assess binding affinities to targets like enzymes or receptors. For instance, Hirshfeld surface analysis of similar thiourea derivatives quantifies intermolecular interactions (e.g., H···S, H···O), while electrostatic potential maps identify nucleophilic/electrophilic regions. Molecular dynamics simulations further evaluate stability in biological environments .
Q. How do substituents on the piperazine ring affect physicochemical properties?
- Methodological Answer : Substituents like methyl groups on the piperazine nitrogen influence solubility and lipophilicity. Comparative studies of ethyl 4-(4-benzylpiperazin-1-yl)benzoate show that bulky substituents increase steric hindrance, reducing crystallization efficiency. LogP calculations and thermal gravimetric analysis (TGA) quantify hydrophobicity and thermal stability, respectively .
Q. What strategies optimize reaction conditions to improve yield and purity?
- Methodological Answer : Reaction optimization involves screening solvents (e.g., DMF for polar intermediates, toluene for reflux), catalysts (e.g., DMAP for esterification), and temperature gradients. For example, hydrazine hydrate in dioxane at 60°C achieved ~75% yield for hydrazinylcarbonothioyl derivatives. Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) and monitored by HPLC .
Q. How to resolve discrepancies in reported biological activities of similar benzoate derivatives?
- Methodological Answer : Contradictory data (e.g., varying IC values in cytotoxicity assays) may arise from differences in cell lines, assay protocols, or compound stability. Meta-analyses should standardize experimental conditions (e.g., MTT assay protocols, 24–72 h incubation) and validate purity via LC-MS. For example, ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate showed 26% HeLa cell inhibition at 100 μM but reduced efficacy at higher concentrations due to aggregation .
Q. What role do non-covalent interactions play in crystal packing?
- Methodological Answer : Hirshfeld surface analysis of 2-[carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate revealed that H···S (14.5%), H···O (14.6%), and π-π interactions (6%) dominate crystal stabilization. Energy frameworks quantify electrostatic (dominant in hydrogen bonds) vs. dispersion (π-π) contributions, guiding co-crystal design for enhanced solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
